

optimizing SP-141 dosage for minimal toxicity in animal models

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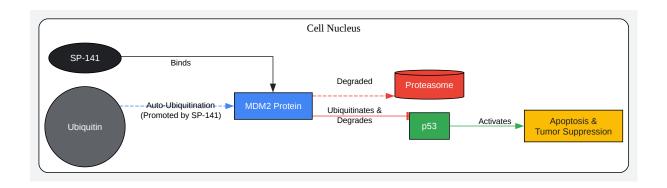


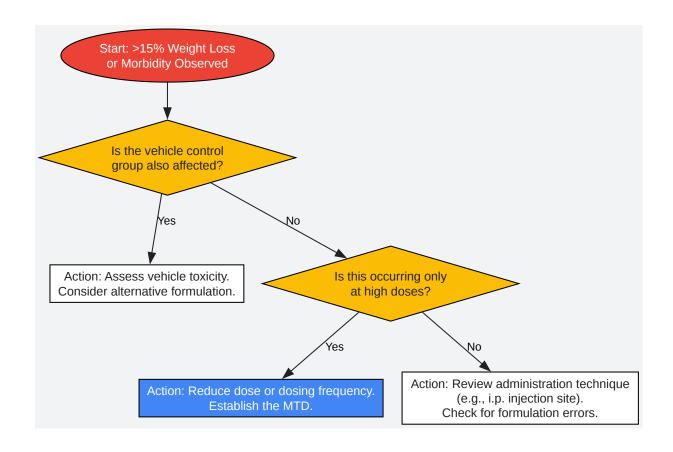
Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SP-141?

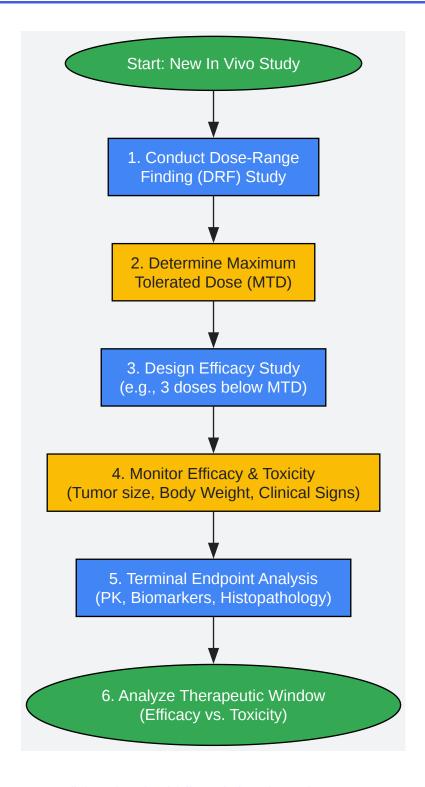
SP-141 is a small molecule inhibitor of Mouse Double Minute 2 homolog (MDM2).[1][2] Unlike conventional inhibitors that block the MDM2-p53 interaction, **SP-141** directly binds to the MDM2 protein, promoting its auto-ubiquitination and subsequent degradation by the proteasome.[2][3] This reduction in MDM2 levels leads to an anti-tumor effect, which has been observed in cancer models, including those with mutant or deficient p53.[2]











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